O-(2-Chloro-5-methylphenyl)hydroxylamine
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Overview
Description
O-(2-Chloro-5-methylphenyl)hydroxylamine is an organic compound that belongs to the class of hydroxylamines. Hydroxylamines are characterized by the presence of an -NH-OH group. This compound is particularly notable for its substitution pattern, where a chlorine atom and a methyl group are attached to the phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(2-Chloro-5-methylphenyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-methylphenylamine with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an ethanol solution, and the product is precipitated by adding water .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
O-(2-Chloro-5-methylphenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
O-(2-Chloro-5-methylphenyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of O-(2-Chloro-5-methylphenyl)hydroxylamine involves its ability to act as a nucleophile. The hydroxylamine group (-NH-OH) can participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .
Comparison with Similar Compounds
Similar Compounds
O-Benzoylhydroxylamine: Known for its use in electrophilic amination reactions.
2,4-Dinitrophenylhydroxylamine: Used as an electrophilic aminating agent.
Hydroxylamine-O-sulfonic acid: Known for its potential in electrophilic amination.
Uniqueness
O-(2-Chloro-5-methylphenyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and methyl groups on the phenyl ring influences its behavior in chemical reactions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H8ClNO |
---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
O-(2-chloro-5-methylphenyl)hydroxylamine |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-3-6(8)7(4-5)10-9/h2-4H,9H2,1H3 |
InChI Key |
QSYVVELNERJCKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)ON |
Origin of Product |
United States |
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